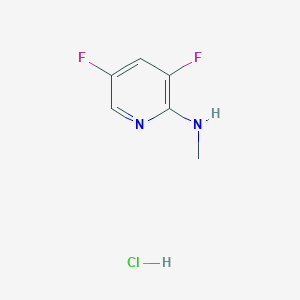

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

3,5-difluoro-N-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWGGVNQKLQWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-difluoro-N-methylpyridin-2-amine hydrochloride chemical structure

An In-depth Technical Guide to 3,5-difluoro-N-methylpyridin-2-amine Hydrochloride: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine core, strategic difluorination, and a reactive N-methylamine group, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and insights presented herein are synthesized from established chemical principles and relevant literature to support researchers in leveraging this compound for novel therapeutic development.

Structural Elucidation and Physicochemical Properties

Chemical Structure

The molecule consists of a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions. An N-methylamine group is attached at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and further chemical reactions.

-

Core Scaffold: Pyridine

-

Key Substituents:

-

Fluorine at C3 and C5

-

N-methylamine (-NHCH₃) at C2

-

-

Salt Form: Hydrochloride (HCl)

The parent amine, 3,5-difluoropyridin-2-amine, is a closely related and more frequently documented starting material.[1][2] The N-methyl derivative represents a logical and synthetically accessible progression from this parent compound.

Physicochemical Data

Quantitative data for the specific N-methylated hydrochloride derivative is sparse in publicly available literature; however, the properties of the parent amine provide a reliable baseline.

| Property | Value (for 3,5-difluoropyridin-2-amine) | Reference |

| Molecular Formula | C₅H₄F₂N₂ | [2][3] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| CAS Number | 732306-31-9 | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 52-57 °C | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| logP (Predicted) | 0.942 | [3] |

For the title compound, This compound , the molecular formula is C₆H₇F₂N₂·HCl, and the molecular weight is approximately 180.58 g/mol .[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves a multi-step process, starting from more common pyridine precursors. The general strategy involves first establishing the 2-amino-3,5-difluoropyridine core, followed by selective N-methylation.

Overview of Synthetic Strategies

The synthesis of the 2-amino-3,5-difluoropyridine core can be achieved through various routes, often starting from polychlorinated pyridines. A common industrial approach involves nucleophilic aromatic substitution (SNAᵣ) reactions to introduce fluorine atoms, followed by the introduction and modification of the amine group.[5] A recently patented method highlights a high-yield process suitable for large-scale production via a Hofmann rearrangement.[6]

Proposed Synthetic Workflow

This workflow outlines a plausible and efficient laboratory-scale synthesis, beginning with the conversion of a precursor to the primary amine, followed by N-methylation and salt formation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of the parent amine, a critical step in the synthesis of the title compound.

Rationale: Reductive amination is a robust and selective method for forming C-N bonds. Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous because it is mild and tolerant of many functional groups, reducing the intermediate iminium ion much faster than it reduces the starting aldehyde.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-3,5-difluoropyridine in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the reaction mixture.

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the intermediate iminium ion.

-

Reducing Agent Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to yield the final hydrochloride salt.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to fine-tune bioactivity and pharmacokinetic properties.[7] The 3,5-difluoro substitution pattern on the pyridine ring of the title compound is not arbitrary and imparts several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing its pKa and its ability to form crucial hydrogen bonds or other non-covalent interactions with a biological target, such as an enzyme's active site.[8]

-

Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily used as a versatile intermediate for constructing more complex molecules with therapeutic potential.[4][8]

A Versatile Building Block for Lead Optimization

The N-methylamine group provides a convenient handle for further functionalization, allowing chemists to readily introduce a wide variety of substituents. This makes the compound ideal for use in combinatorial chemistry and high-throughput screening to build libraries of related compounds for lead discovery and optimization.[8]

Caption: Role as a versatile intermediate leading to diverse drug candidates.

Key Applications in Therapeutic Areas

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors developed for targeted cancer therapy. The specific structure of this compound allows for selective binding to the active sites of various kinases.[8]

-

Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis. This makes the scaffold a promising starting point for developing new anti-TB drugs.[9]

-

Anticoagulants: The broader class of fluorinated pyridine derivatives has been explored in the development of potent and selective inhibitors of enzymes in the blood coagulation cascade, such as Factor Xa.[10]

-

Anti-inflammatory Agents: The scaffold is also employed in the synthesis of compounds with potential anti-inflammatory activities.[8]

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized this compound is essential. A standard suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the N-H proton (which may be broad and exchangeable), and a distinct signal for the methyl (-CH₃) group. The hydrochloride salt formation will shift the proton signals downfield.

-

¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms at the 3- and 5-positions.

-

¹³C NMR: Expect signals for each unique carbon atom. The C-F couplings will be observable, providing further structural confirmation.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can be developed to assess the purity of the final compound, which should ideally be >95%.

Safety, Handling, and Storage

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[3][11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique combination of a fluorinated pyridine core and a reactive amine handle provides medicinal chemists with a powerful tool for synthesizing novel therapeutics with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines for oncology, infectious diseases, and beyond.

References

- Benchchem. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJNXsec-elbn_Zgf2p_LyC_tJeiPZ8ScQpPh7hSeLOVHD7HSJ4kCMnj9ybuOCvXqeVm3O_2JsREFawd-dKNbiY3iCvTaR70CjLieAoJ-HlpOn4qocxvv1vBUSvii6sQkyWaM=]

- BLD Pharm. 3,5-Difluoropyridin-2-amine hydrochloride | 3082938-93-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeYkX6vpqozPc3L4C2x7Mj00pbhODLftE70d8lGOZtaHjZxHFsTdwBSq5AeN4skK4OU45Xl6eJ9oiqABu-gupDEe6B6TQhAAHSFFOYJvsMQfsyzfDQx5cCEw0u6CUOIKVbka4e27IAsa2dH0K9]

- MySkinRecipes. 3,5-Difluoro-4-methylpyridin-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0y2PNG_S2k-tPFRLYGKgrJBDN7-RPE25UPIeHdlIntnRIUmdBg8cFSM5MFb4b6zPfu3q3jKHA6wH7J_h7c4Wnt-iaA_fTkLmdMlWFkT-8kSO4SSQ8ZUQb4pqfcSVX8GT4xwfeBmC5JJQBU09imbpA58cuTGAzxWhMUXVuTwMjsY49Z2_md0IoylNJJ6QnMJjGsHNw_nAU37zG2qvLNkCEgw==]

- PubChem. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783238]

- ChemicalBook. 2-Aminomethyl-3,5-difluoropyridine dihydrochloride | 1204298-48-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42474533.htm]

- Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o739. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969987/]

- European Patent Office. (1986). Process for the preparation of fluorinated pyridines. EP 0192287 A2. [URL: https://data.epo.org/publication-server/document?

- Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97 | 732306-31-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645168]

- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1. [URL: https://patents.google.

- Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557–3562. [URL: https://pubmed.ncbi.nlm.nih.gov/9733480/]

- ChemScene. 3,5-Difluoropyridin-2-ylamine | 732306-31-9. [URL: https://www.chemscene.com/products/3,5-Difluoropyridin-2-ylamine-CS-0059236.html]

- Google Patents. (2006). Process for preparing 2-aminopyridine derivatives. US20060047124A1. [URL: https://patents.google.

- Svitlov, A. L., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5249. [URL: https://www.mdpi.com/1420-3049/27/16/5249]

- Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10425–10441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388147/]

Sources

- 1. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-3,5-ジフルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,5-Difluoro-4-methylpyridin-2-amine [myskinrecipes.com]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminomethyl-3,5-difluoropyridine dihydrochloride | 1204298-48-5 [chemicalbook.com]

A Technical Guide to the Biological Significance of the 3,5-Difluoro-N-methylpyridin-2-amine Scaffold in Modern Drug Discovery

Executive Summary

While direct, extensive biological activity data for 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is not abundant in public literature, its core chemical structure is of high strategic importance in medicinal chemistry. This guide elucidates that the primary value and "activity" of this compound and its close analogues lie in their role as critical building blocks and pharmacophores for the development of highly potent and selective therapeutic agents. The unique electronic properties conferred by the difluoro-substitution on the pyridine ring make this scaffold a privileged structure for creating advanced drug candidates. This document provides an in-depth analysis of its application in synthesizing targeted inhibitors, details relevant biological pathways, and offers validated experimental protocols for researchers in the field.

Chemical Identity and Synthetic Strategy

3,5-difluoro-N-methylpyridin-2-amine is a fluorinated aminopyridine derivative. The presence of two fluorine atoms on the pyridine ring significantly modulates the electron density, pKa, and metabolic stability of the molecule. These characteristics are highly desirable in drug design to enhance binding affinity to target proteins and improve pharmacokinetic profiles.

The synthesis of fluorinated aminopyridines can be challenging due to the limited methods for introducing fluorine onto the pyridine ring.[1] A common approach involves nucleophilic aromatic substitution reactions on more heavily halogenated precursors. For instance, a process for creating the related 2-amino-3,5-difluoropyridine involves converting 2,3,5-trichloropyridine through a series of fluorination and cyanation steps, followed by a Hofmann rearrangement to yield the final aminopyridine.[1] This multi-step process highlights the complexity and value of obtaining this specific substitution pattern for use in further synthetic applications.

The 3,5-Difluoropyridine Scaffold: A Cornerstone for Potent Kinase Inhibitors

The most prominent application of the difluoropyridin-2-amine scaffold is in the development of kinase inhibitors for targeted cancer therapy.[2] The structural features of this moiety enable selective and potent binding to the active sites of key oncogenic kinases.[2]

Targeting PIM Kinases in Oncology

PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in a wide variety of hematologic and solid cancers, including multiple myeloma, acute myeloid leukemia (AML), and pancreatic cancer.[3] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them a compelling target for drug development.[3][4]

Numerous patents describe pyridineamine compounds incorporating the difluoropyridine core for the potent inhibition of PIM kinases.[3][4] These compounds are designed to fit within the ATP-binding pocket of the kinase, with the difluoropyridine group often forming key interactions that contribute to the inhibitor's potency and selectivity. The fluorine atoms can engage in favorable hydrogen bonds or other non-covalent interactions with the protein backbone, enhancing the binding affinity of the molecule.

Below is a conceptual diagram illustrating the central role of PIM kinases in cell survival pathways and the inhibitory action of drugs derived from the difluoropyridine scaffold.

Broader Therapeutic Applications of the Scaffold

The utility of the difluoropyridine core extends beyond PIM kinase inhibition, demonstrating its versatility in targeting different enzyme classes.

Anticoagulation via Factor Xa Inhibition

An early and significant application of this scaffold was in the discovery of potent, selective, and orally active inhibitors of the blood coagulation enzyme Factor Xa.[5] One such inhibitor, ZK-807834, incorporates a 3,5-difluoro-substituted pyridine ring. In this context, the difluoropyridine core acts as a central scaffold to correctly orient the functional groups that interact with the S1 and S4 binding pockets of the Factor Xa active site. The electron-withdrawing nature of the fluorine atoms is crucial for tuning the molecule's properties for optimal target engagement and oral bioavailability.[5]

Antitubercular Agents Targeting MmpL3

The mycobacterial membrane protein Large 3 (MmpL3) is essential for transporting mycolic acids, a key component of the mycobacterial cell wall, making it a promising target for new antitubercular drugs.[6] Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. These compounds show high activity against drug-resistant strains of M. tuberculosis.[6] The pyridineamine core is vital for establishing key interactions within the MmpL3 binding pocket, such as π-π stacking with tyrosine residues.[6]

Key Experimental Protocols

For researchers aiming to leverage this scaffold, the following protocols provide a validated starting point for synthesis and biological evaluation.

Conceptual Workflow: Synthesis of a Difluoropyridine-Based Inhibitor

This diagram outlines a generalized synthetic route, starting from a precursor like 2-amino-3,5-difluoropyridine, to a final, more complex drug candidate. The key step is often a coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach another aromatic system, followed by functionalization of the amine group.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol is designed as a self-validating system to determine the IC50 value of a test compound derived from the difluoropyridine scaffold.

Objective: To measure the concentration-dependent inhibition of PIM-1 kinase activity by a test compound.

Materials:

-

Recombinant human PIM-1 enzyme

-

PIM-1 substrate peptide (e.g., a derivative of BAD)

-

ATP (Adenosine triphosphate)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT

-

Test Compound (solubilized in DMSO)

-

Positive Control Inhibitor (e.g., Staurosporine or a known PIM-1 inhibitor)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Preparation:

-

Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Prepare dilutions of the positive control inhibitor in parallel.

-

Causality Check: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition or assay interference.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Self-Validation: Including a "No Enzyme" control (assay buffer instead of enzyme) and a "Vehicle" control (DMSO only) is critical to establish the baseline and maximum signal windows of the assay.

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix of PIM-1 enzyme and substrate peptide in assay buffer.

-

Add 10 µL of this mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the test compound to bind to the enzyme.

-

Expertise Insight: This pre-incubation step is important for inhibitors that may have a slow on-rate, ensuring that an equilibrium is reached before initiating the kinase reaction.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of PIM-1 for ATP to ensure sensitive detection of competitive inhibitors.

-

Add 10 µL of the ATP solution to all wells to start the reaction.

-

Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the produced ADP back to ATP, which is used to drive a luciferase reaction.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data: Set the average signal from the "Vehicle" control wells as 100% activity and the "No Enzyme" or maximum inhibition control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

-

Data Summary: Applications of the Difluoropyridine Scaffold

| Therapeutic Area | Molecular Target | Scaffold Application/Significance | Reference |

| Oncology | PIM-1, PIM-2, PIM-3 Kinases | Serves as a core structure for potent and selective ATP-competitive inhibitors. Fluorine atoms enhance binding and metabolic stability. | [3][4] |

| Hematology/Thrombosis | Factor Xa | Acts as a central scaffold for orally bioavailable anticoagulants, orienting functional groups into the enzyme's active site. | [5] |

| Infectious Disease | Mycobacterial MmpL3 | Forms the basis of novel antitubercular agents that inhibit mycolic acid transport, effective against resistant strains. | [6] |

| Inflammation | Inducible Nitric Oxide Synthase (iNOS) | Analogues like 2-amino-4-methylpyridine are developed as inhibitors, with potential for PET imaging tracers. | [7][8] |

Conclusion and Future Directions

The this compound, along with its parent scaffold, represents a classic example of a "biologically active intermediate." Its value is not in its intrinsic activity but in its proven utility for constructing next-generation targeted therapeutics. The difluoropyridine motif confers advantageous properties that medicinal chemists can exploit to overcome challenges in potency, selectivity, and pharmacokinetics. Future research will likely continue to leverage this privileged scaffold in the design of inhibitors for other kinase families, as well as for novel targets in areas such as neurodegeneration and metabolic disease, where precise target engagement and favorable drug-like properties are paramount.

References

- Benchchem. (n.d.). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride.

- MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylpyridin-2-amine.

- Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors (US20160347735A1).

-

Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557-62. Retrieved from [Link]

- Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors (WO2016196244A1).

- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).

- MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.

- NIH. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. PMC.

- Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides.

- Pharmaceutical Technology. (2024). Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors.

- Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine.

- NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.

- NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

- Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%).

- RSC Publishing. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

- ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. 3,5-Difluoro-4-methylpyridin-2-amine [myskinrecipes.com]

- 3. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 4. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 5. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

3,5-difluoro-N-methylpyridin-2-amine hydrochloride mechanism of action

This technical guide details the mechanism of action, chemical utility, and structural rationale of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride , a specialized fluorinated heterocyclic building block used in the design of high-potency pharmaceuticals.[1]

Executive Summary

This compound is a critical pharmacophore intermediate employed in the synthesis of small-molecule inhibitors, particularly those targeting kinases (e.g., SHP2, KRAS) and viral enzymes (e.g., HIV integrase/reverse transcriptase) .[1]

Unlike a standalone drug, its "mechanism of action" is defined by its role as a structural effector within a larger bioactive molecule.[1] It imparts three specific pharmacological advantages:

-

Metabolic Blockade: The 3,5-difluoro substitution prevents oxidative metabolism at the most reactive sites of the pyridine ring.[1]

-

Electronic Modulation: Fluorine atoms lower the basicity (pKa) of the pyridine nitrogen, enhancing bioavailability and membrane permeability.

-

Conformational Locking: The N-methyl group restricts rotatable bonds, reducing the entropic penalty upon binding to a protein target.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₆H₆F₂N₂[1][2][3] · HCl |

| Molecular Weight | 144.12 (Free base) / 180.58 (HCl salt) |

| Core Structure | 2-aminopyridine scaffold with F-substitutions at C3/C5 |

| pKa (Calculated) | ~2.5 (Pyridine N), significantly lower than non-fluorinated analogs |

| Solubility | High in water/methanol (due to HCl salt form); Free base is lipophilic |

| Key Reactivity | Nucleophilic amine at C2; Electrophilic carbons at C4/C6 |

Mechanism of Action: Structural & Pharmacological Logic[1]

In medicinal chemistry, this fragment functions as a "Hinge Binder" or "Solvent-Front Cap" .[1] Its mechanism is best understood through its interaction with biological targets once incorporated into a drug candidate.[1]

The "Fluorine Effect" on Binding Affinity

The introduction of fluorine atoms at the 3- and 5-positions is not arbitrary; it alters the electronic landscape of the pyridine ring via the Inductive Effect (-I) .[1]

-

pKa Modulation: Unsubstituted 2-aminopyridine has a pKa ~6.[1]8. Adding two electron-withdrawing fluorines drops the pKa to <3.0.[1]

-

Result: The molecule remains unprotonated at physiological pH (7.4), significantly improving passive diffusion across cell membranes.

-

-

Metabolic Stability: The C3 and C5 positions are electron-rich sites prone to oxidation by Cytochrome P450 enzymes.[1] Fluorine blocks these sites, extending the drug's half-life (

).[1]

Kinase Hinge Binding Mode

When used in kinase inhibitors, the 2-aminopyridine motif mimics the adenine ring of ATP.[1]

-

Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the kinase backbone (e.g., the "hinge" region).

-

Donor: The Exocyclic Amine (N-Me) can donate a hydrogen bond or, due to the methyl group, interact with a hydrophobic pocket (gatekeeper residue).[1]

Diagram: Pharmacophore Interaction Logic

The following diagram illustrates how the electronic properties of the fragment dictate its biological interaction.

Caption: Mechanistic contribution of structural features to pharmacokinetics and target binding.[1]

Synthesis & Experimental Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring (amplified by fluorine atoms) makes the C2 position highly reactive toward amines.

Synthetic Pathway

Precursor: 2,3,5-Trifluoropyridine (or 3,5-difluoro-2-chloropyridine).[1] Reagent: Methylamine (in THF or Methanol).[1]

Caption: SNAr synthesis pathway converting trifluoropyridine to the target amine.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 3,5-difluoro-N-methylpyridin-2-amine HCl.

-

Reaction Setup:

-

Charge a pressure vessel or round-bottom flask with 2,3,5-trifluoropyridine (1.0 eq) dissolved in anhydrous THF (10 volumes).

-

Cool the solution to 0°C using an ice bath.

-

-

Nucleophilic Addition:

-

Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise to control the exotherm.

-

Note: The 3,5-difluoro pattern activates the C2-fluorine for displacement over the C3/C5 fluorines due to resonance stabilization of the intermediate.[1]

-

-

Reaction:

-

Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

-

Workup:

-

Salt Formation:

Applications in Drug Discovery[1]

Case Study: HIV Integrase & Reverse Transcriptase

Patent literature (e.g., CN111303152A ) identifies this moiety in the structure of novel polycyclic carbamoyl pyridone compounds designed to treat HIV infection.

-

Role: The 3,5-difluoro-N-methylpyridin-2-amine fragment serves as the "right-hand" side of the molecule, fitting into the hydrophobic pocket of the viral enzyme active site while maintaining high metabolic stability.[1]

Kinase Inhibition (General)

In the design of inhibitors for SHP2 (a phosphatase) and KRAS G12C , this fragment is used to replace more metabolically labile aniline rings.

-

Advantage: The N-methyl group prevents the formation of toxic quinone-imine metabolites often seen with primary anilines/aminopyridines.[1]

Safety & Handling Standards

| Hazard Class | GHS Classification | Handling Protocol |

| Acute Toxicity | Category 3 (Oral/Dermal) | Handle in a fume hood.[1] Wear nitrile gloves (double-gloving recommended).[1] |

| Skin Irritation | Category 2 | Wash immediately with soap and water if contact occurs.[1] |

| Eye Damage | Category 1 | Wear safety goggles.[1] Use a face shield during salt formation (acid fumes).[1] |

| Storage | Hygroscopic Solid | Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate. |

Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test to ensure the hydrochloride salt is stable and does not possess explosive decomposition potential (common in high-nitrogen/fluorine heterocycles).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. Retrieved from [Link]

-

Google Patents (2020). CN111303152A: Polycyclic carbamoyl pyridone compounds and pharmaceutical uses thereof.[1] Retrieved from

Sources

- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Discovery and history of difluoropyridine compounds

An In-depth Technical Guide to the Discovery and Synthetic History of Difluoropyridine Compounds

Abstract

Difluoropyridine scaffolds are privileged structures in modern chemistry, imparting unique and often highly desirable properties to pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of two fluorine atoms onto the pyridine ring profoundly influences molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for preparing various difluoropyridine isomers. We will delve into the foundational, yet often hazardous, early methods and trace the development to the robust, scalable industrial processes of today, primarily the halogen exchange (Halex) reaction. Key mechanistic insights, detailed experimental protocols, and the rationale behind critical process parameters are discussed to provide researchers and process chemists with a thorough understanding of this vital class of heterocyclic compounds.

The Dawn of Pyridine Fluorination: Early Efforts and Foundational Discoveries

The journey into fluorinated pyridines is intrinsically linked to the broader history of organofluorine chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—have long been recognized for their potential to modulate the physicochemical and biological properties of organic molecules.[1][2]

Early synthetic efforts were often challenging and fraught with danger. The first significant method for introducing fluorine onto an aromatic ring was the Balz-Schiemann reaction , first reported in the late 1920s and widely adopted for pyridines by 1947.[3] This reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding aminopyridine. While effective for producing meta-fluorinated pyridines, which are inaccessible via common nucleophilic substitution, the Balz-Schiemann reaction involves thermally unstable and potentially explosive diazonium intermediates, posing significant safety risks, especially at scale.[3]

Contemporaneously, research into highly fluorinated systems was gaining traction. The first syntheses of perfluoropyridine in the early 1960s, achieved either by defluorination of perfluoropiperidine or by heating pentachloropyridine with potassium fluoride (KF), provided critical insights into the reactivity of fluorinated N-heterocycles and set the stage for the development of more selective fluorination techniques.[1][4]

A landmark 1962 publication by Finger et al. detailed the investigation of the Schiemann reaction for the synthesis of 2,3- and 2,6-difluoropyridine.[5] This work represented one of the first systematic approaches to creating specific difluoropyridine isomers, starting from the corresponding aminofluoropyridines.[5] These pioneering studies highlighted the challenges of regioselectivity and substrate activation, paving the way for the more versatile methods that would follow.

The Halogen Exchange (Halex) Reaction: The Industrial Workhorse

The most significant breakthrough in the scalable synthesis of difluoropyridines was the application of the nucleophilic aromatic substitution (SNAr) reaction, specifically the Halogen Exchange (Halex) process. This method involves the displacement of chloride or bromide atoms with fluoride and has become the cornerstone of industrial production due to its efficiency and cost-effectiveness.

The reaction's success hinges on several factors:

-

Substrate Activation : The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the α (2,6) and γ (4) positions.

-

Fluoride Source : Anhydrous alkali metal fluorides, typically potassium fluoride (KF) or the more reactive but expensive cesium fluoride (CsF), are used as the fluorine source.[6][7]

-

Solvent System : High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or N-methylpyrrolidone (NMP) are essential.[8][9] These solvents help to solubilize the fluoride salt and accelerate the reaction by solvating the cation while leaving the fluoride anion relatively "naked" and highly nucleophilic.

Synthesis of 2,6-Difluoropyridine: A Case Study

2,6-Difluoropyridine is a critical building block, and its synthesis from 2,6-dichloropyridine is a classic example of the Halex reaction.

-

Objective : To synthesize 2,6-difluoropyridine via nucleophilic halogen exchange.

-

Rationale : This protocol utilizes anhydrous KF in DMSO. The temperature is kept high (180-190°C) to achieve a practical reaction rate. The process relies on distilling the lower-boiling product as it is formed to drive the equilibrium and prevent side reactions.[8] It is critical to use anhydrous KF, as water can lead to solvent degradation and the formation of hydroxy-pyridines.[8]

-

Procedure :

-

To a reaction flask equipped with a distillation head and a mechanical stirrer, add anhydrous dimethyl sulfoxide (DMSO).

-

Add anhydrous, granulated potassium fluoride (KF) (approx. 2.2 molar equivalents relative to the dichloropyridine). The KF should have a low hydrogen fluoride (HF) content (<0.01%).[8]

-

Heat the stirred mixture to approximately 185°C.

-

Slowly add 2,6-dichloropyridine (1.0 molar equivalent) to the hot KF/DMSO slurry.

-

The product, 2,6-difluoropyridine (b.p. 125-126°C), will begin to distill from the reaction mixture as it is formed.

-

Continue the reaction for 8-14 hours, maintaining the temperature and collecting the distillate.

-

The collected crude product can be purified by fractional distillation to yield pure 2,6-difluoropyridine.[8]

-

DOT Script for Halex Synthesis of 2,6-Difluoropyridine

| Parameter | Condition / Reagent | Rationale & Impact on Yield/Purity | Reference(s) |

| Fluoride Source | Anhydrous KF, CsF | KF is cost-effective for industrial scale. CsF is more reactive, allowing for lower temperatures or activation of less reactive substrates, but is more expensive. | [7][8] |

| Solvent | DMSO, Sulfolane | High-boiling polar aprotic solvents are required to solubilize KF and facilitate the SNAr mechanism. Sulfolane is used for higher temperatures (>200°C). | [8][9] |

| Temperature | 180-235°C | A high temperature is necessary to overcome the activation energy. The optimal temperature balances reaction rate against solvent decomposition and side reactions. | [8][9] |

| Catalyst | Phase Transfer Catalysts (e.g., quaternary ammonium salts) | Catalysts can increase the effective concentration of fluoride in the organic phase, sometimes allowing for lower reaction temperatures. | [6][9] |

| Purity of Reagents | Anhydrous KF (<0.01% HF) | Water or HF can lead to the formation of by-products (hydroxypyridines) and cause significant solvent degradation, reducing yield. | [8] |

Synthesis of Other Isomers via Halex Reaction

The Halex reaction is versatile and can be applied to produce other isomers, often starting from polychlorinated pyridines.

-

2,5-Difluoropyridine : Can be synthesized from 2,5-dichloropyridine using KF.[10][11] This reaction is a key step in preparing intermediates for certain antibacterial drugs.[11]

-

5-Chloro-2,3-difluoropyridine : This valuable intermediate is prepared from 2,3,5-trichloropyridine.[2][6] The reaction requires careful temperature control to selectively replace the two most activated chlorine atoms at the 2- and 3-positions. A mixture of CsF and KF is often used to enhance reactivity.[2]

DOT Script for Multi-Step Synthesis of 5-Chloro-2,3-difluoropyridine

Alternative and Modern Synthetic Routes

While the Halex reaction dominates industrial production, several other methods are important for accessing specific isomers or for laboratory-scale synthesis.

Diazotization-Based Methods

As a successor to the hazardous Balz-Schiemann reaction, diazotization of aminopyridines directly in hydrogen fluoride (HF) or HF-pyridine solutions provides a high-yielding route to fluoropyridines.[12] This method avoids the isolation of unstable diazonium salts by generating and decomposing them in situ. It has been successfully used to convert 2,6-diaminopyridine derivatives into their corresponding 2,6-difluoropyridines in good yields (49-62%).[12]

Hofmann Rearrangement

The Hofmann rearrangement offers a pathway to aminodifluoropyridines, which are themselves valuable building blocks. For example, 2-amino-3,5-difluoropyridine can be prepared from 3,5-difluoro-2-pyridinecarboxamide.[13] This method is advantageous as it avoids potentially toxic or unstable reagents and is amenable to large-scale production.[13]

Modern Catalytic Approaches

The field of C-H functionalization is rapidly providing new tools for pyridine synthesis. Rhodium(III)-catalyzed methods have been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[14] While often focused on monofluorination, these cutting-edge techniques demonstrate the ongoing effort to develop more elegant and efficient routes that build the fluorinated ring system with high regioselectivity, avoiding the need for pre-functionalized starting materials.

Applications in Drug Discovery and Materials Science

The difluoropyridine motif is a powerful tool for medicinal chemists. The introduction of two fluorine atoms can significantly alter the properties of a parent molecule:

-

Metabolic Stability : The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and increase a drug's half-life.[15]

-

pKa Modulation : Fluorine is a strong electron-withdrawing group. Its presence on the pyridine ring lowers the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

-

Binding Affinity : Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing binding affinity and potency.[15]

-

Lipophilicity : Strategic fluorination can increase the lipophilicity of a molecule, improving its ability to cross cell membranes.[15]

These benefits have led to the inclusion of difluoropyridine cores in numerous pharmaceuticals.[16][17] They are frequently used as key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[15] Beyond pharmaceuticals, their unique electronic properties make them useful in the synthesis of advanced materials, such as liquid crystals and specialty polymers.[15]

Conclusion

The history of difluoropyridine compounds is a story of chemical innovation, driven by the persistent need for safer, more efficient, and scalable synthetic methods. From the hazardous early days of the Balz-Schiemann reaction to the finely tuned industrial Halex processes of today, the ability to selectively introduce two fluorine atoms onto a pyridine ring has become a cornerstone of modern medicinal and materials chemistry. The continued development of novel catalytic C-H activation and ring-formation strategies promises an even more versatile and sustainable future for the synthesis of these invaluable heterocyclic building blocks.

References

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

Finger, G. C., Starr, L. D., Roe, A., & Link, W. J. (1962). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Journal of Organic Chemistry, 27(11), 3965–3968. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.

-

Shimizu, M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1936–1953. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2,6-difluoropyridine.

- Google Patents. (n.d.). Process for the preparation of substituted 2,3-difluoropyridines.

- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Park, H., Lee, K., & Lee, S. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Bulletin of the Korean Chemical Society, 36(8), 2131-2134. Retrieved from [Link]

-

Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. In Advances in Heterocyclic Chemistry (Vol. 130, pp. 1-135). Elsevier. Retrieved from [Link]

-

Patton, D. L., & Morgan, S. E. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(10), 2378. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-chloro-2,3-difluoropyridine.

-

Sbardella, G., & Castellano, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(11), 4381. Retrieved from [Link]

-

Pitarch-Jarque, J., & Sanz-Cervera, J. F. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 2005–2012. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Retrieved from [Link]

-

Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3678–3681. Retrieved from [Link]

-

Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 137(12), 4004–4007. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

-

ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 2,5-Difluoropyridine CAS 84476-99-3. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(3), 393–420. Retrieved from [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines | U.S. Geological Survey [usgs.gov]

- 6. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 9. US4031100A - Process for making 2,6-difluoropyridine - Google Patents [patents.google.com]

- 10. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 11. 2,5-Difluoropyridine | 84476-99-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 14. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. leapchem.com [leapchem.com]

- 16. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

[1]

Structural Analysis & Theoretical Framework

Protonation Site Logic (Critical Mechanism)

In 2-aminopyridines, the site of protonation is a common source of misinterpretation. Unlike aliphatic amines, the ring nitrogen (N1) is the preferred protonation site over the exocyclic amine (

-

Reasoning: Protonation at N1 permits resonance stabilization of the positive charge across the amidine-like system (

). Protonation at -

Spectroscopic Impact: This results in a significant downfield shift (deshielding) of ring protons H4 and H6 in the NMR spectrum compared to the free base.

Fluorine Substituent Effects

The 3,5-difluoro substitution pattern introduces complex spin-spin coupling networks:

-

Electronic Effect: Fluorine atoms are highly electronegative (

-withdrawing), decreasing electron density at C3 and C5, but donating electron density into the ring via -

Coupling: Expect large

(~250 Hz) and significant

Nuclear Magnetic Resonance (NMR) Architecture

H NMR (Proton) Profile

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| NH | 8.50 - 9.20 | Broad Singlet | N/A | Exocyclic NH (deshielded by cationic ring). Exchangeable with |

| H+ | 13.0 - 14.0 | Broad | N/A | Pyridinium proton (often invisible due to rapid exchange). |

| H6 | 8.15 - 8.25 | dd or d | Ortho to N1 (most deshielded). Coupled to F5. | |

| H4 | 7.80 - 7.95 | td (Triplet of Doublets) | "Trapped" between two fluorines. Large coupling to both F3 and F5. | |

| N-CH | 2.95 - 3.05 | d or br s | Coupled to NH. Appears as singlet if NH exchanges. |

C NMR (Carbon) Profile

Note: Carbon signals will appear as doublets or triplets due to C-F coupling.

| Carbon | Shift ( | Splitting | Coupling ( |

| C2 | 150.0 - 155.0 | dd | |

| C3 | 138.0 - 142.0 | dd | |

| C5 | 148.0 - 152.0 | dd | |

| C4 | 120.0 - 125.0 | t (triplet) | |

| C6 | 130.0 - 135.0 | d | |

| CH | 28.0 - 30.0 | s | N/A |

F NMR Profile

Reference:

-

Signal A (F5): -130 to -135 ppm (approx).

-

Signal B (F3): -145 to -150 ppm (approx).

-

Note: F3 is shielded relative to F5 due to the "ortho-effect" of the electron-rich exocyclic amine group at C2.

-

Infrared (IR) Spectroscopy Profile

Method: KBr Pellet or ATR

The formation of the Hydrochloride salt induces a drastic change in the 2500–3200 cm⁻¹ region compared to the free base.

| Region (cm⁻¹) | Vibration Mode | Diagnostic Feature |

| 2600 - 3200 | "Ammonium Band" : Very broad, strong absorption characteristic of pyridinium salts. Often obscures C-H stretches. | |

| 1640 - 1660 | Iminium character. Shifted to higher frequency vs free base due to protonation. | |

| 1580 - 1600 | Ring Breathing | Pyridine skeletal vibrations. |

| 1100 - 1250 | Strong, sharp bands. Often multiple peaks due to F3/F5 interaction. | |

| ~750 - 850 | C-H Bending | Out-of-plane bending (oop) for isolated H atoms. |

Mass Spectrometry (MS) Fragmentation Logic

Technique: ESI-MS (Positive Mode)

The fragmentation pattern is dictated by the stability of the pyridine ring and the lability of the exocyclic substituents.

Primary Ionization

-

Observed Ion:

-

m/z: 145.1 (Calculated based on monoisotopic mass of free base

). -

Note: HCl is lost during ionization; you observe the cation of the free base.

Fragmentation Pathway (MS/MS)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3,5-difluoro-N-methylpyridin-2-amine.

Experimental Validation Protocols

To ensure data integrity, the following self-validating workflows are recommended.

Salt Stoichiometry Verification (Argentometric Titration)

Before spectral analysis, confirm the HCl stoichiometry, as excess HCl can shift proton signals.

-

Dissolve 50 mg of sample in deionized water.

-

Titrate with 0.1 N

using potassium chromate indicator. -

Target: 1.0 eq of

(approx 19.6% w/w Chloride).

NMR Sample Preparation (D2O Exchange Test)

To distinguish the Amine/Ammonium protons from aromatic protons:

-

Run 1: Dissolve ~5 mg in DMSO-

. Acquire -

Run 2: Add 2 drops of

to the tube. Shake and re-acquire. -

Validation: The broad peaks at >8.5 ppm (NH) and >13 ppm (Pyridinium H) must disappear. The doublet at 2.95 ppm (N-Me) should collapse to a sharp singlet (loss of coupling to NH).

Figure 2: NMR Validation Workflow for Amine Salts.

References

-

PubChem. (2023). 3,5-Difluoropyridine Compound Summary. National Library of Medicine. [Link]

-

Reich, H. J. (2023). Coupling Constants: Fluorine-Proton and Fluorine-Carbon.[2] University of Wisconsin-Madison Organic Chemistry Data. [Link]

-

NIST Chemistry WebBook. (2023). 2-Aminopyridine Mass Spectrum & IR Data.[3][4] National Institute of Standards and Technology.[5] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift additivity rules).

The Ascendant Role of N-Methylated Aminopyridine Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-methylated aminopyridine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and multifaceted applications of these derivatives. By delving into the causal relationships behind experimental design and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage the unique properties of N-methylated aminopyridines in their own investigations. We will explore their critical role as kinase inhibitors in oncology, their impact on neurodegenerative disease research, and their broader applications, all while grounding the discussion in fundamental principles of chemical reactivity and molecular interaction.

The Strategic Value of N-Methylation on the Aminopyridine Core

The aminopyridine framework, in its three isomeric forms (2-, 3-, and 4-aminopyridine), offers a versatile platform for the design of bioactive molecules. The introduction of a methyl group onto the exocyclic nitrogen atom, a seemingly minor structural alteration, can profoundly influence a molecule's physicochemical and pharmacological properties. This strategic modification often leads to:

-

Enhanced Metabolic Stability: N-methylation can shield the amine from certain metabolic pathways, such as N-dealkylation, thereby increasing the compound's half-life in vivo.

-

Improved Cell Permeability: By masking a hydrogen bond donor, N-methylation can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes.[1][2]

-

Modulation of Receptor Binding and Selectivity: The added steric bulk and altered electronic properties of the N-methyl group can fine-tune interactions with biological targets, potentially leading to increased potency and selectivity.[3][4]

-

Increased Aqueous Solubility: Counterintuitively, N-methylation can sometimes disrupt crystal lattice packing or intramolecular hydrogen bonding, leading to an increase in aqueous solubility.

These advantageous modifications underscore the importance of understanding the synthesis and structure-activity relationships of N-methylated aminopyridine derivatives.

Synthetic Strategies for N-Methylation of Aminopyridines

The selective methylation of the exocyclic amino group of aminopyridines is a critical transformation. Several reliable methods are at the disposal of the synthetic chemist, each with its own set of advantages and considerations.

The Eschweiler-Clarke Reaction: A Classic and Robust Method

The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines, including aminopyridines.[5][6][7] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5][8]

Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of 3-Aminopyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyridine (1 equivalent) in an excess of formic acid.

-

Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (typically 37 wt. %) dropwise.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH solution) to pH > 10.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic N-Methylation using Methanol as a C1 Source

In recent years, transition metal-catalyzed N-methylation reactions using methanol as an environmentally benign and cost-effective C1 source have gained prominence.[5][9] Ruthenium and iridium complexes are particularly effective catalysts for this transformation.[5][9]

General Catalytic Cycle for N-Methylation with Methanol

Caption: General catalytic cycle for N-methylation with methanol.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation of an Aniline Derivative (Generalizable to Aminopyridines)

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the aminopyridine (1.0 mmol), the ruthenium catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol%), and a weak base (e.g., Cs2CO3, 0.5 mmol).[5]

-

Solvent Addition: Add anhydrous methanol (1 mL) to the tube.[5]

-

Reaction Conditions: Seal the tube and heat the mixture at 140 °C for 12 hours.[5]

-

Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel.[5]

Spectroscopic Characterization of N-Methylated Aminopyridines

The successful synthesis of N-methylated aminopyridines can be confirmed through a combination of spectroscopic techniques.

| Technique | Key Spectroscopic Features for N-Methylated Aminopyridines |

| ¹H NMR | The N-methyl group typically appears as a sharp singlet in the range of δ 2.8-3.3 ppm. The exact chemical shift is influenced by the electronic environment and the position of the amino group on the pyridine ring.[9] |

| ¹³C NMR | The carbon of the N-methyl group gives a characteristic signal in the range of δ 30-40 ppm.[9] |

| FT-IR | The N-H stretching vibrations of the primary or secondary amine (around 3300-3500 cm⁻¹) will be absent in the fully N-methylated product. A C-H stretching vibration for the methyl group will be present around 2800-3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the N-methylated product. A key fragmentation pattern for aliphatic amines is alpha-cleavage. For aromatic amines, the molecular ion peak is often strong. The presence of an odd number of nitrogen atoms results in an odd molecular weight.[3][10] |

Table 1: Summary of Spectroscopic Data for Characterization.

N-Methylated Aminopyridine Derivatives as Kinase Inhibitors in Oncology

One of the most significant applications of N-methylated aminopyridine derivatives is in the development of protein kinase inhibitors for cancer therapy.[11][12][13] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14]

Mechanism of Action and Key Signaling Pathways

N-methylated aminopyridine-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[15] This can disrupt key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Inhibition of the MAPK/ERK pathway by an N-methylated aminopyridine derivative.

Structure-Activity Relationship (SAR) and the Impact of N-Methylation

Systematic modification of the aminopyridine scaffold has led to the discovery of potent and selective kinase inhibitors. The N-methyl group can play a crucial role in enhancing binding affinity and selectivity.

Illustrative SAR of Aminopyridine-Based EGFR Inhibitors

| Compound | Modification | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | Reference |

| Lead Compound | Unsubstituted Amine | >1000 | >1000 | Hypothetical |

| Compound A1 | N-Methylated Amine | 7 | 90 | [11] |

| Compound A2 | N-Methylated Amine with Spiro-piperidine | 6 | 80 | [11] |

Table 2: Impact of N-Methylation on EGFR Inhibitory Activity. This table provides a simplified and illustrative example based on the trends observed in the cited literature.

Molecular docking studies have revealed that the N-methyl group can occupy a hydrophobic pocket within the kinase active site, leading to enhanced van der Waals interactions and improved potency.[16] Furthermore, the conformational constraints imposed by the methyl group can favor a binding mode that is more selective for the target kinase over other closely related kinases.[4]

The Role of N-Methylated Aminopyridines as Bioisosteres

In medicinal chemistry, bioisosterism refers to the substitution of one atom or group of atoms with another that results in a new molecule with similar biological activity.[17] The replacement of a hydrogen atom on the exocyclic amine of an aminopyridine with a methyl group is a classic example of bioisosteric replacement.

This substitution can lead to a more favorable pharmacokinetic profile by:

-

Reducing Hydrogen Bonding Potential: The removal of a hydrogen bond donor can decrease interactions with metabolizing enzymes and transporters.

-

Increasing Lipophilicity: This can improve membrane permeability and oral absorption.[1]

-

Altering Basicity: N-methylation can slightly decrease the basicity of the exocyclic amine, which can influence its ionization state at physiological pH and affect its interactions with targets and its overall disposition in the body.

Conclusion and Future Perspectives

N-methylated aminopyridine derivatives represent a cornerstone of modern drug discovery and development. Their versatile synthesis, coupled with the profound impact of N-methylation on their pharmacological properties, makes them an attractive scaffold for targeting a wide range of biological processes. The continued exploration of novel synthetic methodologies, in-depth SAR studies, and advanced computational modeling will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable chemical entity. As our understanding of the intricate roles of kinases and other cellular targets deepens, the strategic application of N-methylation on the aminopyridine core will remain a powerful tool in the arsenal of medicinal chemists.

References

- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7038815/]

- Simplified Version of the Eschweiler-Clarke Reaction. [Available at: https://www.researchgate.net/publication/372763239_Simplified_Version_of_the_Eschweiler-Clarke_Reaction]

- Eschweiler-Clarke Reaction - J&K Scientific LLC. [Available at: https://www.jk-sci.com/eschweiler-clarke-reaction]

- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285579/]

- 4-Aminobenzaldehyde - The Royal Society of Chemistry. [Available at: https://www.rsc.

- Structure-Based Identification of Natural MTH1 Inhibitors for Breast Cancer Therapy via Molecular Docking and Dynamics Simulations. [Available at: https://www.mdpi.com/2218-273X/15/6/1202]

- Eschweiler-Clarke Reaction - YouTube. [Available at: https://www.youtube.

- Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Available at: https://www.eurekaselect.com/article/121789]

- Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5365215/]

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/eschweiler-clarke-reaction.shtm]

- A mild, catalyst-free synthesis of 2-aminopyridines. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752155/]

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.923880/full]

- Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. [Available at: https://pubmed.ncbi.nlm.nih.gov/30727906/]

- Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. [Available at: https://pubmed.ncbi.nlm.nih.gov/12061448/]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Available at: https://www.mdpi.com/1424-8247/16/4/534]

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8006155/]

- Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. [Available at: https://library.fiveable.me/chemistry/spectroscopy/mass-spectrometry-fragmentation-patterns/study-guide/T4W9kUuTqKqLgW5GgZPG]

- The impact of N-methylation on aqueous solubility and lipophilicity. [Available at: https://www.medchemica.com/blog/n-methylation-impact-on-aqueous-solubility-and-lipophilicity/]

- Synthesis method of 2-amino pyridine compounds - Google Patents. [Available at: https://patents.google.

- Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. [Available at: https://www.acgpubs.org/doc/201503050143100-11-R1-301.pdf]

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Available at: https://www.rsc.

- mass spectra - fragmentation patterns - Chemguide. [Available at: https://www.chemguide.co.uk/analysis/masspec/fragment.html]

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Available at: https://www.mdpi.com/1420-3049/30/3/670]

- An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. [Available at: https://www.mdpi.com/1422-0067/16/11/26027]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. [Available at: https://www.mdpi.com/1420-3049/15/8/5502]

- 2,3-diaminopyridine - Organic Syntheses Procedure. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0346]

- Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSCprep. [Available at: https://hscprep.com.au/decoding-mass-spectrometry/]

- 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. [Available at: https://www.tandfonline.com/doi/abs/10.1080/00387019208021272]

- Process for preparing 2-aminopyridine derivatives - Google Patents. [Available at: https://patents.google.

- 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. [Available at: https://www.researchgate.net/figure/a-1-H-and-b-13-C-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig3_335520934]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Available at: https://www.researchgate.net/publication/352936998_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07438f]

- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606822/]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Available at: https://drug-hunter.com/articles/bioisosteres-part-1-background-carboxylic-acids-and-amides]

- N-methylation in amino acids and peptides: Scope and limitations. [Available at: https://www.researchgate.

- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Available at: https://www.mdpi.com/1422-0067/25/10/5533]

- Bioisosterism: A Rational Approach in Drug Design. [Available at: https://www.jstage.jst.go.jp/article/cpb1958/41/1/41_1_1/_pdf/-char/en]

- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Available at: https://www.semanticscholar.org/paper/Improvement-on-Permeability-of-Cyclic-A-Useful-as-He-Yang/5e7300438c7f998495a894a4c57700a4025178e2]

- Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. [Available at: https://www.researchgate.net/publication/7889396_Discovery_of_N-substituted_pyridinones_as_potent_and_selective_inhibitors_of_p38_kinase]

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Available at: https://www.nedmdg.org/documents/2014-documents/dalvie_d_met_stab_2014.pdf]

- Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9513904/]

Sources